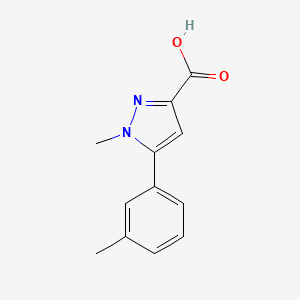

1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid

描述

1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a methyl group at position 1, a 3-methylphenyl substituent at position 5, and a carboxylic acid moiety at position 3. The carboxylic acid group enhances solubility and facilitates interactions in biological systems, making it a candidate for drug development .

属性

IUPAC Name |

1-methyl-5-(3-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-3-5-9(6-8)11-7-10(12(15)16)13-14(11)2/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAKGYQXHULSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NN2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Ring Formation via Trichloromethyl Enones and Hydrazines

A regioselective and efficient synthetic approach involves the reaction of trichloromethyl enones with hydrazines to form 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. This method allows for controlled substitution patterns depending on the hydrazine used:

- Aryl hydrazine hydrochlorides favor the formation of the 1,3-regioisomer.

- Free hydrazines lead exclusively to the 1,5-regioisomer.

The trichloromethyl group acts as a precursor for the carboxyalkyl moiety through a methanolysis step, converting the trichloromethyl substituent into the carboxylic acid group in a one-pot, three-component protocol.

- Initial reaction in chloroform under reflux to form trichloromethyl pyrazole intermediate.

- Subsequent methanol reflux for 16 hours to convert the trichloromethyl group into the carboxylate.

- Use of methanol as solvent is critical to facilitate methanolysis.

- Yields range from moderate to excellent (41–97%).

- Formation of a β-enaminone intermediate.

- Cyclization to pyrazoline followed by dehydration to pyrazole.

- Methanolysis of the trichloromethyl group proceeds via gem-dichloroalkene, acyl chloride, and ester intermediates before yielding the carboxylic acid derivative.

This methodology was successfully applied to prepare various 3(5)-carboxyalkyl-1H-pyrazoles, including regioselective synthesis of known drugs like celecoxib, demonstrating its versatility and reliability.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Trichloromethyl enone + hydrazine (free or salt) in CHCl3, reflux 3 h | Formation of trichloromethyl pyrazole intermediate |

| 2 | Removal of CHCl3, addition of MeOH, reflux 16 h | Methanolysis to carboxyalkyl pyrazole |

Base Hydrolysis of Pyrazole Esters

An alternative preparation involves the hydrolysis of methyl esters of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate under basic conditions:

- The ester precursor is treated with sodium hydroxide in methanol at room temperature.

- Reaction time is typically 2 hours.

- After completion, the mixture is acidified to pH ~3 using hydrochloric acid.

- The product is extracted, dried, and purified by silica gel chromatography.

- This method yields the carboxylic acid compound in high purity and yield (~93%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Methyl ester + NaOH in MeOH, rt, 2 h | Saponification to carboxylate salt |

| 2 | Acidification with HCl to pH 3 | Precipitation of carboxylic acid |

| 3 | Extraction and purification | Pure 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid |

Pyrazole Ring Construction via Hydrazine Addition to α,β-Unsaturated Ketones

Another reported approach involves the condensation of hydrazines with α,β-unsaturated ketones or related precursors to form the pyrazole ring system, followed by functional group transformations to introduce the methyl and carboxylic acid substituents. Although specific details for the 3-methylphenyl substituted derivative are less documented, similar pyrazole carboxylic acids have been synthesized using this strategy with modifications to accommodate the substituents.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Trichloromethyl enones + hydrazines (regioselective) | Trichloromethyl enones, hydrazines, MeOH, CHCl3 | Reflux in CHCl3 then MeOH, 16 h | 41–97 | Regioselectivity, one-pot, versatile | Requires careful control of hydrazine form |

| Base hydrolysis of methyl esters | Methyl ester precursor, NaOH, MeOH, HCl | Room temp, 2 h | ~93 | High yield, straightforward, mild conditions | Requires ester precursor synthesis |

| Hydrazine addition to unsaturated ketones | α,β-Unsaturated ketones, hydrazines | Various, reflux or heating | Variable | Direct pyrazole formation | Less regioselective, multi-step |

Research Findings and Notes

- The regioselectivity in pyrazole formation is strongly influenced by the hydrazine species and solvent choice, with methanol playing a dual role as solvent and reactant in methanolysis of trichloromethyl groups.

- The trichloromethyl enone method allows for the direct introduction of the carboxylic acid moiety without the need for separate oxidation steps.

- Base hydrolysis is a classical and reliable method for converting esters to acids, useful when ester precursors are readily available.

- Detailed NMR and single-crystal X-ray analyses have confirmed the structures and regioisomeric purity of products obtained via these methods.

- The trichloromethyl enone route has been successfully applied in the synthesis of pharmaceutical compounds, indicating its practical utility and scalability.

化学反应分析

Types of Reactions: 1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Pyrazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. For instance, research has demonstrated the synthesis of novel pyrazole derivatives that show antiproliferative effects against various cancer cell lines. These compounds were evaluated for their cytotoxicity using assays such as the Brine Shrimp Lethality Assay, revealing promising results in terms of selective toxicity towards cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain kinases involved in cancer progression. In vitro studies have shown that some pyrazole derivatives can effectively bind to these enzymes, thus hindering their activity and leading to reduced cell proliferation in cancerous tissues .

Synthesis Techniques

The synthesis of this compound typically involves multi-component reactions (MCRs). These reactions allow for the efficient construction of complex molecules from simple starting materials. For example, one-pot reactions involving aromatic aldehydes and cyanoacetic acid have been successfully employed to generate various pyrazole derivatives, showcasing the versatility of this synthetic approach .

Characterization of Compounds

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structures of synthesized compounds. These methods provide insights into the molecular framework and purity of the products, which are essential for subsequent biological evaluations .

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives of this compound exhibit potent activity against specific cancer cell lines such as HCT116 and HepG2. The mechanism of action is believed to involve DNA interaction, leading to cellular apoptosis through DNA damage pathways .

Antimicrobial Properties

In addition to anticancer activity, pyrazole derivatives have been investigated for their antimicrobial properties. Some studies suggest that these compounds may possess inhibitory effects against various bacterial strains, making them candidates for further development as antibacterial agents .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Ezz El-Arab et al., 2020 | Synthesis of pyrazole derivatives showed optimal cytotoxicity against cancer cell lines | Potential development of anticancer drugs |

| J-Stage Study, 2014 | Identified significant DNA-binding affinity and cleavage activity in synthesized compounds | Implications for targeted cancer therapies |

| Sigma-Aldrich Research | Evaluated antimicrobial activities of pyrazole derivatives | Possible use in developing new antibiotics |

作用机制

The mechanism of action of 1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Structural and Physicochemical Properties

The substituents at position 5 significantly influence molecular weight, polarity, and bioactivity. Key analogs include:

Key Observations :

- Trifluoromethyl (CF₃) and trifluoroethoxy (OCH₂CF₃) substituents introduce strong electron-withdrawing effects, enhancing metabolic stability and binding affinity in hydrophobic pockets .

- The carboxylic acid moiety at position 3 is conserved across analogs, enabling hydrogen bonding and salt bridge formation in biological targets .

生物活性

1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Overview of the Compound

Chemical Structure:

- IUPAC Name: 1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid

- Molecular Formula: C12H13N2O2

- CAS Number: 1505690-92-5

The compound belongs to the pyrazole class, which is known for its significant pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a valuable candidate in drug discovery.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: It has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.

- Receptor Modulation: The compound may act as a modulator for various receptors, influencing cellular signaling pathways.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation markers in various models, suggesting its potential application in treating inflammatory diseases .

2. Analgesic Properties

The analgesic effects of the compound have been highlighted in studies where it demonstrated a capacity to alleviate pain through similar mechanisms as non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Effects

In vitro studies have reported antimicrobial activity against a range of pathogens. The compound's ability to inhibit bacterial growth positions it as a potential candidate for developing new antimicrobial agents .

4. Anticancer Activity

Recent studies have focused on the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes findings from various studies regarding its cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15.0 | Significant antiproliferative effect |

| HepG2 (Liver) | 20.5 | Induced apoptosis |

| A549 (Lung) | 26.0 | Growth inhibition |

| NCI-H460 (Lung) | 42.3 | Moderate cytotoxicity |

These results demonstrate the compound's potential as an anticancer agent, particularly against breast and liver cancers .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including our compound. It was found to significantly reduce edema in animal models, comparable to standard anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In another study focusing on pyrazole-based compounds, this compound exhibited potent activity against several cancer cell lines, leading researchers to explore its mechanism further through molecular modeling techniques .

常见问题

Q. Key Characterization Data :

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 144–145°C | |

| CAS No. | 10199-53-8 |

Basic: How can researchers confirm the identity and purity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

Spectroscopy :

- ¹H-NMR : Look for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- IR : Confirm the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

Chromatography :

Elemental Analysis : Match calculated vs. observed C, H, N, O percentages .

Advanced: What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Cross-verification :

- Compare NMR/IR data with structurally similar compounds (e.g., 1-methyl-5-phenyl derivatives) .

- Use X-ray crystallography to resolve ambiguities in bond connectivity (e.g., torsion angles in the pyrazole ring) .

Computational Modeling :

Isotopic Labeling :

- Synthesize deuterated analogs to assign overlapping proton signals in crowded spectral regions .

Advanced: How to design pharmacological studies to evaluate its bioactivity?

Methodological Answer:

In Vitro Assays :

- Anti-inflammatory Activity : Test COX-1/COX-2 inhibition using enzyme immunoassays (IC₅₀ values) .

- Analgesic Screening : Use the acetic acid-induced writhing test in mice (dose range: 10–50 mg/kg) .

In Vivo Models :

Dose Optimization :

Basic: What are the solubility properties and how do they affect experimental design?

Methodological Answer:

Advanced: How to optimize reaction conditions to improve synthesis yield?

Methodological Answer:

Parameter Screening :

- Temperature : Increase from 60°C to 80°C during ester hydrolysis to reduce reaction time (monitor by TLC) .

- Catalyst : Use K₂CO₃ instead of NaOH for milder conditions in nucleophilic substitutions .

Byproduct Mitigation :

- Add molecular sieves to absorb water in esterification steps .

Yield Data :

| Step | Yield (%) | Reference |

|---|---|---|

| Ester hydrolysis | 85–90 | |

| Condensation | 70–75 |

Advanced: What computational methods support the interpretation of X-ray crystallography data?

Methodological Answer:

Software Tools :

- Mercury (CCDC): Analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds in the crystal lattice) .

- Gaussian 16 : Optimize geometry and calculate electrostatic potential maps .

Case Study :

- For 3-acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile, DFT calculations matched experimental bond lengths within 0.003 Å .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coat, and goggles .

- Ventilation : Use fume hoods during weighing or solvent evaporation .

Spill Management :

First Aid :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。